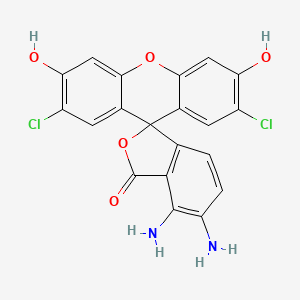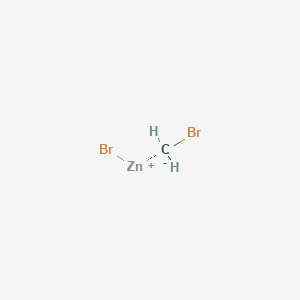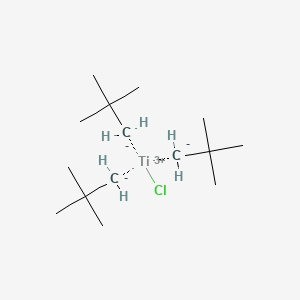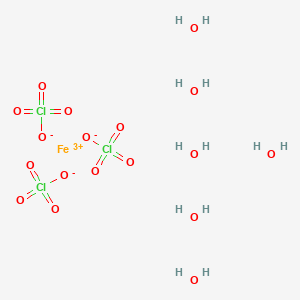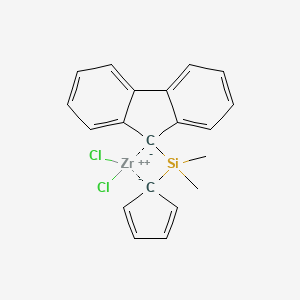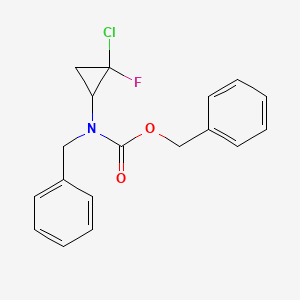
Benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate (BNBFC) is an organic compound belonging to the class of carbamates. It is a colorless, odorless and crystalline solid which is insoluble in water. BNBFC is also known as 2-chloro-2-fluoro-1-benzyl-1-carbamate. It is a versatile compound that has been used in various scientific applications, including synthetic organic chemistry, biochemistry and pharmacology.
Mechanism of Action
BNBFC is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is necessary for the transmission of nerve signals in the body. BNBFC binds to the active site of AChE, blocking the enzyme and preventing it from breaking down acetylcholine. This leads to an increased level of acetylcholine in the body, which can have various physiological effects.
Biochemical and Physiological Effects
BNBFC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, resulting in increased alertness, improved memory and cognitive function. BNBFC has also been shown to have an anticholinergic effect, resulting in decreased muscle cramps and spasms. BNBFC has also been shown to have an anti-inflammatory effect, resulting in decreased swelling and inflammation.
Advantages and Limitations for Lab Experiments
BNBFC is an ideal compound for use in laboratory experiments due to its versatility and ease of synthesis. It is a relatively stable compound and is insoluble in water, making it easy to store and handle. BNBFC can also be synthesized using a variety of methods, making it a convenient choice for laboratory experiments. However, BNBFC is a relatively expensive compound and can be difficult to obtain in large quantities.
Future Directions
BNBFC has a wide range of potential applications in the fields of synthetic organic chemistry, biochemistry and pharmacology. It could be used to synthesize a variety of compounds, such as peptide analogues, pharmaceuticals and polymers. BNBFC could also be used to develop new drugs and treatments for a variety of diseases and disorders. Additionally, BNBFC could be used to study the mechanisms of action of acetylcholinesterase inhibitors, as well as to develop new inhibitors. BNBFC could also be used to study the effects of acetylcholine on the body, as well as to develop new drugs that target acetylcholine receptors. Finally, BNBFC could be used to study the effects of acetylcholine on the brain, as well as to develop new treatments for neurological disorders.
Synthesis Methods
BNBFC can be synthesized by a number of methods. One of the most common methods is the reaction of benzyl chloride and 2-chloro-2-fluorocyclopropyl carbamate in the presence of a base such as potassium hydroxide. This reaction yields BNBFC as a colorless crystalline solid. Another method is the reaction of benzyl chloride and 2-chloro-2-fluorocyclopropyl carbamate in the presence of a base such as sodium hydroxide. This reaction yields BNBFC as a colorless crystalline solid.
Scientific Research Applications
BNBFC has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other organic compounds, such as 1,2,3-triazoles, and as a reagent for the synthesis of polymers. BNBFC has also been used in the synthesis of peptide analogues, as well as in the synthesis of pharmaceuticals. BNBFC has also been used in the synthesis of monomers, polymers and copolymers, as well as in the synthesis of polyamides.
properties
IUPAC Name |
benzyl N-benzyl-N-(2-chloro-2-fluorocyclopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-18(20)11-16(18)21(12-14-7-3-1-4-8-14)17(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDOXEUFGDTODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)Cl)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




